Product packaging for 8-Formyl coumarin(Cat. No.:)

8-Formyl coumarin

Cat. No.: B8590131
M. Wt: 174.15 g/mol
InChI Key: FMGJBLRERFZGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Formyl coumarin is a highly valuable chemical scaffold and synthetic intermediate in medicinal and organic chemistry. Its structure, featuring an aldehyde group attached to the coumarin core, makes it a versatile precursor for designing and synthesizing novel compounds with enhanced biological activities. Researchers primarily utilize this reagent to create coumarin-derived Schiff bases and their metal complexes, which have demonstrated significant promise in various research areas . These applications include antimicrobial studies against pathogens like Staphylococcus aureus and Escherichia coli , anticancer research, and investigations into antioxidant potential . The formyl group is also pivotal in constructing more complex heterocyclic systems, such as quinazolinones, through ring-closure reactions . Furthermore, coumarin-based molecules are explored for their antidiabetic properties, such as alpha-glucosidase inhibition . As a foundational building block, this compound enables the exploration of structure-activity relationships, aiding in the discovery of new investigational drug candidates. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O3 B8590131 8-Formyl coumarin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

2-oxochromene-8-carbaldehyde

InChI

InChI=1S/C10H6O3/c11-6-8-3-1-2-7-4-5-9(12)13-10(7)8/h1-6H

InChI Key

FMGJBLRERFZGCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C=O)OC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for 8 Formyl Coumarin and Its Derivatives

Classical Condensation Reactions in 8-Formyl Coumarin (B35378) Synthesis

Classical condensation reactions remain fundamental in the synthesis of the coumarin nucleus. These methods, while sometimes requiring harsh conditions, are well-established and widely employed for their reliability and the accessibility of starting materials. derpharmachemica.comcore.ac.uk

Pechmann Condensation Approaches

The Pechmann condensation, discovered by Hans von Pechmann, is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions. core.ac.ukwikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular ring-closing reaction akin to a Friedel-Crafts alkylation, and concludes with dehydration. wikipedia.org

While effective, traditional Pechmann condensations often necessitate harsh conditions, including strong acids like sulfuric acid and high temperatures. derpharmachemica.comwikipedia.org To mitigate these issues, various catalysts have been explored. For instance, antimony chloride immobilized on neutral alumina (B75360) (SbCl₃–Al₂O₃) under microwave irradiation and solvent-free conditions has been shown to efficiently catalyze the reaction of phenols with ethyl acetoacetate (B1235776) to produce 4-substituted coumarins in high yields (86-95%). derpharmachemica.com This method offers the advantages of shorter reaction times and the absence of a solvent. derpharmachemica.com Another approach utilizes a deep eutectic solvent (DES) of choline (B1196258) chloride and L-(+)-tartaric acid, providing a biodegradable and reusable medium for the Pechmann condensation. researchgate.net

The synthesis of 8-formyl-4-methylcoumarin has been specifically reported using Pechmann condensation, followed by a subsequent formylation step. koreascience.kr

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

Phenol Reactantβ-Ketoester/AcidCatalyst/ConditionsProductYield (%)Reference
Phenolic compoundsEthyl acetoacetateSbCl₃–Al₂O₃, Microwave, Solvent-free4-Substituted coumarins86-95 derpharmachemica.com
PhloroglucinolEthyl acetoacetateCholine chloride/L-(+)-tartaric acid DES, 110 °CFunctionalized coumarin98 researchgate.net
ResorcinolEthyl acetoacetateTetra butyl ammonium (B1175870) bromide, K₂CO₃, Room temp, Solvent-free7-Hydroxy-4-methylcoumarinGood ijnrd.org

Knoevenagel Condensation Strategies

The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, typically catalyzed by a base such as ammonia, amines, or piperidine (B6355638). sciensage.info This method is particularly useful for synthesizing coumarins from o-hydroxybenzaldehydes. sciensage.infojmchemsci.com For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine yields ethyl coumarin-3-carboxylate. sciensage.info

Modern variations of the Knoevenagel condensation employ alternative catalysts and conditions to improve efficiency and environmental friendliness. Ethylenediammonium diacetate (EDDA) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been used for the condensation of aldehydes or ketones with active methylene compounds, with the advantage of recyclable catalyst and solvent. organic-chemistry.org Cellulosic sulfonic acid (CSA) has also been utilized as a catalyst for the synthesis of 3-substituted coumarins. researchgate.net

A domino amination-Knoevenagel condensation approach has been developed for the synthesis of novel coumarin analogs. tandfonline.comnih.gov This metal-free, one-pot reaction offers atom economy and a simple work-up procedure. tandfonline.comnih.gov For example, 4-chloro-3-formylcoumarins can react with cyclic secondary amines and methyl cyanoacetate (B8463686) to produce complex coumarin derivatives. tandfonline.com The synthesis of 8-formyl-4-methyl-7-hydroxy coumarin derivatives has been achieved through Knoevenagel condensation of 8-formyl-4-methyl-7-hydroxy coumarin with N,N-disubstituted cyanoacetamide derivatives in the presence of piperidine. koreascience.kr

Table 2: Knoevenagel Condensation for Coumarin Synthesis

Aldehyde/KetoneActive Methylene CompoundCatalyst/ConditionsProductReference
2-HydroxybenzaldehydeDiethyl malonatePiperidineEthyl coumarin-3-carboxylate sciensage.info
Aldehydes/KetonesActive methylene compoundsEDDA, [bmim]BF₄Substituted coumarins organic-chemistry.org
4-Chloro-3-formylcoumarinsMethyl cyanoacetate & secondary aminesDomino reactionCoumarin analogs tandfonline.comnih.gov
8-Formyl-4-methyl-7-hydroxy coumarinN,N-disubstituted cyanoacetamidesPiperidine, Ethanol (B145695), Reflux8-Formyl-4-methyl-7-hydroxy coumarin derivatives koreascience.kr

Perkin Reaction Applications

The Perkin reaction, first reported in 1868, is a classical method for the synthesis of α,β-unsaturated carboxylic acids and is applicable to the synthesis of coumarins, particularly those with aryl or heteroaryl groups at the 3-position. core.ac.ukresearchgate.net The reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding acid.

While a foundational method, the Perkin reaction is one of several classical routes for coumarin synthesis. derpharmachemica.comcore.ac.uk It provides a direct pathway to certain coumarin structures, contributing to the diverse toolkit available to synthetic chemists for accessing this class of compounds.

Wittig Reaction Pathways

The Wittig reaction offers a versatile route to coumarins by forming a carbon-carbon double bond through the reaction of an aldehyde or ketone with a phosphorus ylide. ijassjournal.com This method is particularly useful for constructing the pyrone ring of the coumarin scaffold. core.ac.ukijassjournal.com For example, salicylaldehyde (B1680747) can react with ethyl chloroacetate (B1199739) in the presence of triphenylphosphine (B44618) to produce coumarin. core.ac.uk

A notable application of Wittig-type chemistry in the synthesis of 8-formyl coumarins involves a vinyltriphenylphosphonium salt-mediated aromatic electrophilic substitution. organic-chemistry.org This method allows for the synthesis of 4-carboxyalkyl-8-formyl coumarins from 2-hydroxybenzaldehydes, triphenylphosphine, and dialkyl acetylenedicarboxylate (B1228247) in good to excellent yields (64–86%). organic-chemistry.org The reaction pathway is influenced by solvent polarity, with DMF favoring the desired aromatic electrophilic substitution over an intramolecular Wittig reaction. organic-chemistry.org This approach provides a milder and more efficient alternative to traditional methods. organic-chemistry.org

Modern Synthetic Transformations for 8-Formyl Coumarin Analogs

Modern synthetic methods have focused on developing more efficient and regioselective ways to introduce the formyl group onto the coumarin ring system, particularly at the C-8 position.

Duff's Reaction for Formylation at the C-8 Position

The Duff reaction is a formylation method used for the synthesis of aromatic aldehydes, particularly from phenols, using hexamethylenetetramine (HMTA) as the formylating agent. derpharmachemica.comwikipedia.org The reaction typically requires strongly electron-donating groups on the aromatic ring and preferentially leads to ortho-formylation. wikipedia.org

This reaction has been successfully applied to the synthesis of 8-formyl coumarins from their corresponding 7-hydroxycoumarin precursors. koreascience.krinnovareacademics.in For instance, 7-hydroxy-4-methylcoumarin can be formylated at the C-8 position using HMTA in glacial acetic acid or trifluoroacetic acid (TFA). koreascience.krderpharmachemica.com The use of TFA as a solvent has been shown to significantly enhance the reaction yield. derpharmachemica.com Microwave irradiation has also been employed to accelerate the Duff formylation of hydroxyl coumarins. derpharmachemica.com

The reaction mechanism is thought to be related to the Reimer-Tiemann reaction, involving the generation of an iminium ion from protonated hexamine, which then acts as the electrophile in an aromatic substitution reaction. wikipedia.org Subsequent intramolecular redox reactions and hydrolysis lead to the final aldehyde product. wikipedia.org The Duff reaction has also been used to prepare 3,5-di-tert-butylsalicylaldehyde and the natural product syringaldehyde. wikipedia.org

A study on the Duff ortho-formylation of umbelliferone (B1683723) (7-hydroxycoumarin) revealed the simultaneous formation of both 8-formylumbelliferone and 6-formylumbelliferone, with the 8-formyl isomer being the predominant product. nih.gov

Table 3: Duff Reaction for the Synthesis of 8-Formyl Coumarins

Starting MaterialReagentsConditionsProductYield (%)Reference
7-Hydroxy-4-methylcoumarinHexamethylenetetramine, Glacial acetic acidReflux (6 hours)8-Formyl-4-methyl-7-hydroxy coumarin- koreascience.kr
Hydroxyl CoumarinsHexamethylenetetramine, Trifluoroacetic acidMicrowave irradiationFormyl Coumarins- derpharmachemica.com
Umbelliferone (7-hydroxycoumarin)Hexamethylenetetramine, Trifluoroacetic acid70 °C (30 min)8-Formylumbelliferone and 6-Formylumbelliferone- nih.gov
7-Hydroxy-4-methyl coumarinHexamethylenetetramine-8-Formyl-7-hydroxy-4-methyl coumarin- innovareacademics.in

Suzuki Cross-Coupling Reactions in this compound Functionalization

The Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, has been effectively employed in the functionalization of the this compound scaffold. informaticsjournals.co.inscielo.br This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide or triflate. scielo.br

In a notable application, coumarin analogues have been synthesized via a Suzuki cross-coupling reaction utilizing a palladium catalyst and a base. informaticsjournals.co.in This methodology has been used to produce compounds such as Ethyl 6-(4-fluorophenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylate and Ethyl 6-(3,5-dimethylphenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylate. informaticsjournals.co.in The reaction demonstrates the utility of this approach in introducing aryl substituents onto the coumarin framework, thereby accessing a diverse range of derivatives. A one-pot modification of this approach involves the in situ conversion of polyphenols, like 4-methyl-7-hydroxy coumarin, to their corresponding imidazylates, which then undergo Suzuki coupling with boronic acids. mdpi.com

Table 1: Examples of this compound Derivatives Synthesized via Suzuki Cross-Coupling

Starting MaterialCoupling PartnerProductYield (%)
Ethyl 6-bromo-8-formyl-2-oxo-2H-chromene-3-carboxylate(4-fluorophenyl)boronic acidEthyl 6-(4-fluorophenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylateNot specified
Ethyl 6-bromo-8-formyl-2-oxo-2H-chromene-3-carboxylate(3,5-dimethylphenyl)boronic acidEthyl 6-(3,5-dimethylphenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylateNot specified
4-methyl-7-hydroxy coumarin4-methoxyphenylboronic acid7-(4-methoxyphenyl)-4-methylcoumarinNot specified

Vinyltriphenylphosphonium Salt Mediated Aromatic Electrophilic Substitution for 8-Formyl Coumarins

A mild and efficient method for the synthesis of 4-carboxyalkyl-8-formyl coumarins proceeds through a vinyltriphenylphosphonium salt-mediated aromatic electrophilic substitution. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This reaction involves treating 2-hydroxybenzaldehydes with triphenylphosphine and dialkyl acetylenedicarboxylate. organic-chemistry.orgijpsr.com The choice of solvent plays a critical role in directing the reaction pathway, with polar solvents like DMF favoring the desired aromatic electrophilic substitution over an intramolecular Wittig reaction. organic-chemistry.org

The reaction demonstrates good to excellent yields, typically ranging from 64% to 86%. organic-chemistry.org It has been observed that substrates bearing electron-donating groups tend to provide higher yields, whereas those with electron-withdrawing groups result in diminished yields. organic-chemistry.org This method provides a valuable route to 8-formyl coumarins that can be further functionalized, for instance, through the formation of Schiff bases. organic-chemistry.org

One-Pot Synthetic Protocols for this compound Scaffolds

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols have been developed for the synthesis of coumarin scaffolds, some of which are applicable to the formation of 8-formyl derivatives. rsc.orgsci-hub.st

For instance, a one-pot synthesis of coumarins can be achieved via an intramolecular Wittig reaction of substituted 2-formylphenyl 2-bromoacetates in an aqueous sodium bicarbonate solution at room temperature. sci-hub.st Another efficient one-pot method for preparing 3-substituted coumarins in water has also been reported. researchgate.net While not exclusively for 8-formyl coumarins, these methodologies highlight the trend towards more streamlined and environmentally benign synthetic strategies. A specific one-pot synthesis of 4-carboxyalkyl-8-formyl coumarins has been developed, reacting 2-hydroxybenzaldehydes with triphenylphosphine and dialkyl acetylenedicarboxylate. ijpsr.com

Catalytic Approaches in this compound Synthesis

The use of catalysts is central to many modern synthetic methods for coumarins, offering improved reaction rates, yields, and selectivity.

Zirconyl Salt Catalysis: Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) has been identified as an efficient, water-tolerant, and reusable catalyst for various organic transformations, including those that can lead to coumarin precursors. ijsart.comorganic-chemistry.org While direct catalysis for this compound synthesis is not extensively detailed, its use in related Pechmann condensations under microwave irradiation suggests its potential applicability. ijsart.com The catalytic activity is attributed to the cationic cluster [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. organic-chemistry.org

Oxalic Acid Catalysis: Oxalic acid has proven to be an effective and inexpensive catalyst for the Pechmann condensation, a classic method for coumarin synthesis. researchgate.netresearchgate.net This catalyst has been successfully used to synthesize 4-methyl-8-formyl- and 4-phenyl-8-formyl coumarins for the first time via the Pechmann reaction. researchgate.net The reaction conditions are often mild, and in some cases, can be performed under solvent-free conditions, leading to better yields and shorter reaction times. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions in this compound Synthesis

The move towards green chemistry has spurred the development of solvent-free reaction conditions for the synthesis of coumarins, including 8-formyl derivatives. researchgate.net These methods offer benefits such as waste minimization, simpler work-up procedures, and often, milder reaction conditions. researchgate.net

The Pechmann and Knoevenagel condensation reactions, key routes to coumarins, have been successfully adapted to solvent-free environments. researchgate.netscispace.com For example, the synthesis of various substituted coumarins has been achieved by condensing phenols with ethyl acetoacetate in the presence of a catalyst like oxalic acid under solvent-free conditions. researchgate.netresearchgate.net Similarly, microwave-assisted solvent-free Knoevenagel condensations have also been reported, providing an eco-friendly alternative to traditional heating methods.

Strategies for Derivatization of the Formyl Group at C-8

The formyl group at the C-8 position of the coumarin ring is a key functional handle for introducing further structural diversity.

Schiff Base Formation from this compound

The reaction of the 8-formyl group with primary amines to form Schiff bases (imines) is a straightforward and widely used derivatization strategy. tandfonline.comacademindex.com This condensation reaction typically occurs by refluxing the this compound derivative with an appropriate amine in a solvent like ethanol, sometimes with the addition of an acid catalyst. tandfonline.comdovepress.com

A variety of Schiff bases have been synthesized from 8-formyl-7-hydroxy-4-methylcoumarin by reacting it with amines such as o-toluidine (B26562) and o-chloroaniline. tandfonline.com These Schiff bases can act as ligands for the formation of metal complexes. tandfonline.comajrconline.org The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic band for the C=N stretch in the IR spectrum. tandfonline.com

Table 2: Synthesis of Schiff Bases from 8-Formyl Coumarins

This compound DerivativeAmineResulting Schiff BaseReaction Conditions
8-formyl-7-hydroxy-4-methylcoumarino-toluidineProduct of condensationReflux in ethanol with HCl
8-formyl-7-hydroxy-4-methylcoumarino-chloroanilineProduct of condensationReflux in ethanol with HCl
4-Methyl 7-hydroxy this compoundDimethylamino propylene (B89431) diamineBidentate Schiff base ligandNot specified
7-hydroxy-4-formyl coumarinThiosemicarbazideProduct of condensationReflux in ethanol at 75-80°C

Other Aldehyde Functional Group Transformations for Advanced Scaffolds

The aldehyde functional group at the C-8 position of the coumarin ring is a versatile chemical handle that enables the construction of more complex and advanced molecular scaffolds. Beyond simple oxidation or reduction, this group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are instrumental in developing novel heterocyclic systems where the coumarin nucleus is fused or appended to other rings, significantly expanding the structural diversity and potential utility of the resulting molecules. Key methodologies for elaborating the 8-formylcoumarin framework include Knoevenagel condensations, Reformatsky reactions, and intramolecular cyclizations following Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a widely employed reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. In the context of 8-formylcoumarin derivatives, this reaction provides a direct route to α,β-unsaturated systems, which are valuable precursors for further synthetic manipulations.

Research has shown that 8-formyl-7-hydroxy-4-methylcoumarin can be effectively condensed with various N,N-disubstituted cyanoacetamide derivatives. researchgate.net The reaction is typically carried out in ethanol with a catalytic amount of piperidine, proceeding under reflux conditions to yield the corresponding (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)acrylamide derivatives. researchgate.net These products feature an extended conjugation system and incorporate new amide functionalities, rendering them suitable for further chemical exploration. The yields for these transformations are generally in the range of 50-60%. researchgate.net

Starting AldehydeActive Methylene CompoundProductYield (%)Reference
8-Formyl-7-hydroxy-4-methylcoumarinN,N-diallyl-2-cyanoacetamide(E)-N,N-diallyl-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)acrylamide50-60 researchgate.net
8-Formyl-7-hydroxy-4-methylcoumarin2-Cyano-N,N-bis(2-methoxyethyl)acetamide(E)-2-cyano-N,N-bis(2-methoxyethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)acrylamide50-60 researchgate.net
8-Formyl-7-hydroxy-4-methylcoumarin2-Cyano-1-(piperidin-1-yl)ethan-1-one(E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1-(piperidin-1-yl)prop-2-en-1-one50-60 researchgate.net
8-Formyl-7-hydroxy-4-methylcoumarin2-Cyano-1-(morpholino)ethan-1-one(E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-1-morpholinoprop-2-en-1-one50-60 researchgate.net

Reformatsky Reaction

The Reformatsky reaction offers another pathway for C-C bond formation by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. When applied to formylcoumarins, this reaction can lead to a variety of products beyond the expected β-hydroxy esters. Studies on 6-formylcoumarin have demonstrated the complexity of this transformation, which can yield spiro-γ-lactones, furan (B31954) derivatives, and coumarinylcarbinols as highly unusual products alongside the normal Reformatsky products. cdnsciencepub.com This indicates that the coumarin scaffold can undergo subsequent intramolecular reactions under Reformatsky conditions, leading to advanced, polycyclic structures. While specific studies on 8-formylcoumarin are less detailed, the principles observed with other formylcoumarin isomers suggest its potential for similar complex transformations. cdnsciencepub.com

Schiff Base Formation and Subsequent Cyclization

The reaction of the 8-formyl group with primary amines readily forms Schiff bases (imines), which can serve as key intermediates for the construction of fused heterocyclic scaffolds. A notable example involves the reaction of 8-formyl-7-hydroxy-4-methylcoumarin with 2-aminobenzamide. researchgate.net While this condensation can yield a stable coumarin Schiff base, it can also proceed further. Under appropriate conditions, a subsequent intramolecular cyclization occurs between the imine and the amide functionality of the benzamide (B126) moiety. This ring-closure step results in the formation of a dihydro-quinazolinone ring fused to the coumarin core, creating a novel and complex heterocyclic system. researchgate.net This transformation highlights a powerful strategy for building advanced scaffolds by linking a simple condensation reaction with an intramolecular cyclization event. researchgate.net

8-Formylcoumarin DerivativeAmine ReactantIntermediate/ProductResulting ScaffoldReference
8-Formyl-7-hydroxy-4-methylcoumarin6-Amino-1,4-benzodioxane7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-oneCoumarin Schiff Base researchgate.net
8-Formyl-7-hydroxy-4-methylcoumarin2-Aminobenzamide2-(7'-Hydroxy-4'-methylcoumarin-8'-yl)-2,3-dihydroquinazolin-4(1H)-oneFused Dihydro-quinazolinone researchgate.net

Advanced Spectroscopic and Computational Characterization Techniques for 8 Formyl Coumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 8-formyl coumarin (B35378) derivatives. numberanalytics.comslideshare.net ¹H NMR, in particular, provides invaluable information about the chemical environment of protons within a molecule.

In the case of 8-formyl-7-hydroxy-4-methylcoumarin, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. koreascience.krresearchgate.netresearchgate.net A distinct singlet appearing around δ 10.63 ppm is a definitive indicator of the formyl proton (-CHO). koreascience.krresearchgate.net Another singlet observed at approximately δ 12.28 ppm corresponds to the hydroxyl (-OH) proton. researchgate.net The methyl group at the C4 position gives rise to a singlet at about δ 2.44 ppm. researchgate.net The protons on the coumarin ring system also show specific signals, such as a singlet for the C3-H proton at δ 6.22 ppm and two doublets for the C6-H and C5-H protons at δ 6.90-6.93 and δ 7.73-7.76 ppm, respectively. researchgate.net

For derivatives where the 8-formyl group is part of a Schiff base, changes in the chemical shifts are observed. For instance, in the Schiff base derived from 8-formyl-7-hydroxy-4-methylcoumarin, the azomethine proton (N=CH) signal appears around 8.15 ppm. ajrconline.orgresearchgate.net Upon complexation with a metal ion like zinc, this signal can shift downfield to approximately 8.93 ppm due to the deshielding effect of the metal atom. ajrconline.orgajrconline.org

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for 8-Formyl-7-hydroxy-4-methylcoumarin and a Derivative.

Proton8-Formyl-7-hydroxy-4-methylcoumarin researchgate.netZinc Complex of Schiff Base Derivative ajrconline.org
Formyl (CHO) / Azomethine (N=CH)10.638.93
Hydroxyl (OH)12.28-
C5-H7.73-7.766.67-7.67
C6-H6.90-6.936.67-7.67
C3-H6.226.09
C4-CH₃2.442.63

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For 8-formyl-7-hydroxy-4-methylcoumarin, the IR spectrum displays characteristic absorption bands that correspond to its specific functional groups. koreascience.krresearchgate.net

Key vibrational frequencies include a band for the hydroxyl (-OH) group, typically observed around 3442 cm⁻¹. koreascience.krresearchgate.net The carbonyl group of the coumarin lactone ring shows a strong absorption band at approximately 1742 cm⁻¹. koreascience.krresearchgate.net The formyl group's carbonyl stretch is also evident, appearing around 1644 cm⁻¹. koreascience.krresearchgate.net Additionally, the carbon-carbon double bond (-C=C-) within the aromatic system gives rise to a band near 1594 cm⁻¹. koreascience.krresearchgate.net In some derivatives, the azomethine group (C=N) stretch can be observed, which upon complexation with a metal, may shift to a lower frequency. ajrconline.org

Table 2: Characteristic IR Frequencies (cm⁻¹) for 8-Formyl-7-hydroxy-4-methylcoumarin.

Functional GroupVibrational ModeFrequency (cm⁻¹) koreascience.krresearchgate.net
Hydroxyl-OH stretch3442
Lactone Carbonyl-C=O stretch1742
Formyl Carbonyl-CHO stretch1644
Aromatic-C=C- stretch1594

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing crucial information about the molecular weight and elemental composition of a compound. researchgate.netderpharmachemica.com For 8-formyl coumarin derivatives, MS is used to confirm their successful synthesis and to elucidate their structures. koreascience.krresearchgate.net

For instance, the mass spectrum of a derivative like (E)-2-cyano-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-N-(p-tolyl)acrylamide would show a molecular ion peak (M+H)⁺ that corresponds to its calculated molecular weight. researchgate.net Similarly, various other derivatives of 8-formyl-4-methyl-7-hydroxy coumarin have been characterized by their mass spectra, confirming their expected molecular weights. koreascience.krresearchgate.net The molecular weight of the parent compound, 8-formyl-7-hydroxycoumarin, is 190.15 g/mol . nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. imperial.ac.uk This technique is particularly useful for studying the electronic properties of conjugated systems like this compound derivatives. researchgate.netajrconline.org

The UV-Vis spectra of these compounds, typically recorded in a solvent like chloroform (B151607) or DMSO, show intra-ligand transitions in the ultraviolet region. researchgate.netajrconline.org For example, the electronic absorption spectra of transition metal complexes of Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin exhibit two intra-ligand π-π* transitions in the range of 27247-32841 cm⁻¹. ajrconline.org The UV-Vis spectrum of 8-formyl-7-hydroxy-4-methylcoumarin itself has been recorded in the 230–500 nm region. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to compare with experimental observations. researchgate.net

Computational Chemistry Approaches in this compound Research

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the molecular structure, properties, and reactivity of this compound derivatives. pmf.unsa.ba

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. pmf.unsa.baresearchgate.net For 8-formyl-7-hydroxy-4-methylcoumarin, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine its molecular geometry, harmonic vibrational frequencies, and NMR chemical shifts in the ground state. researchgate.netresearchgate.net These theoretical calculations of vibrational frequencies show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states and to simulate UV-Vis spectra. asianpubs.orguobaghdad.edu.iq For 8-formyl-7-hydroxy-4-methylcoumarin, TD-DFT calculations have been used to determine the energy and oscillator strength of electronic transitions, with the results being compared to experimental UV-Vis data. researchgate.net These studies help in understanding the intramolecular charge transfer (ICT) states of the molecule. asianpubs.org

Studies on Excited State Intramolecular Hydrogen Transfer (ESIHT) in 8-Formyl-7-hydroxy-4-methylcoumarin

A significant area of computational research on 8-formyl-7-hydroxy-4-methylcoumarin involves the study of Excited State Intramolecular Hydrogen Transfer (ESIHT). asianpubs.orgresearchgate.net This process involves the transfer of a hydrogen atom, typically from a hydroxyl group to a nearby acceptor atom like a carbonyl oxygen, upon photoexcitation.

Theoretical investigations using state-specific TD-DFT have explored the ESIHT reaction in 8-formyl-7-hydroxy-4-methylcoumarin. researchgate.netasianpubs.org These studies have examined the intramolecular hydrogen bond between the hydroxyl hydrogen and the formyl oxygen. researchgate.netasianpubs.org The calculations suggest that vertical excitation from the ground state (S₀) to the first excited state (S₁) can induce the transfer of the hydroxyl hydrogen to the formyl oxygen. researchgate.netasianpubs.org Potential energy surface scans of the ground and excited states have been used to confirm this state-specific ESIHT reaction. asianpubs.org

Analysis of Electrostatic Potential and Natural Charge Distributions

The analysis of electrostatic potential and natural charge distributions provides crucial insights into the chemical reactivity and intermolecular interactions of this compound derivatives. The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the electronic distribution within a molecule, visually representing the regions that are electron-rich or electron-poor. This mapping helps in predicting the sites for electrophilic and nucleophilic attacks.

In computational studies of 8-formyl-7-hydroxy-4-methylcoumarin, the MEP surface is calculated to illustrate the charge distribution. researchgate.net The potential is color-coded, where red indicates regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen, and blue represents regions of most positive potential, usually around hydrogen atoms. researchgate.net For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, the most negative potential is localized over the carbonyl oxygen atoms of the formyl and lactone groups, as well as the hydroxyl oxygen. These regions are susceptible to electrophilic attack. Conversely, the most positive potential is found around the hydroxyl hydrogen, indicating a prime site for nucleophilic attack. researchgate.netasianpubs.org

Natural charge analysis, often performed using Natural Bond Orbital (NBO) methods, quantifies the charge distribution on an atomic level. This analysis for 8-formyl-7-hydroxy-4-methylcoumarin reveals the specific charges on each atom, which helps in understanding the intramolecular charge transfer (ICT) processes. researchgate.netasianpubs.org Studies have shown that the oxygen atoms of the coumarin ring, the formyl group, and the hydroxyl group carry significant negative charges, while the adjacent carbon and hydrogen atoms are positively charged. This charge separation is fundamental to the molecule's reactivity and its interactions with other molecules. The distribution of these charges establishes the intramolecular charge transfer states of the molecule. asianpubs.org

The electrostatic potential surface can also highlight regions that are favorable for electron donation. mdpi.com The analysis of electron density and electrostatic potential is critical for predicting how the molecule will interact with biological targets or other chemical species.

HOMO-LUMO Energy Gap and NBO (Natural Bond Orbital) Analysis

The electronic properties and reactivity of this compound derivatives are significantly elucidated by examining their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. globalresearchonline.net

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, implying higher reactivity and a greater ease of charge transfer interactions within the molecule. globalresearchonline.net For coumarin derivatives, this gap is crucial for understanding their electronic transitions and photophysical properties. physchemres.org Computational studies using Density Functional Theory (DFT) have been employed to calculate these energy values for various coumarin derivatives. For example, in a study of 7-hydroxy-4-formyl coumarin derivatives, the HOMO-LUMO energy gaps were calculated to correlate with their stability and reactivity. globalresearchonline.net

The combination of HOMO-LUMO and NBO analyses provides a comprehensive picture of the electronic behavior of this compound derivatives, explaining their stability, reactivity, and potential for intramolecular charge transfer, which is fundamental to their application in various fields. researchgate.net

Table 1: Frontier Molecular Orbital Energies for Selected Coumarin Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
7-hydroxy-4-formyl coumarin -10.859 -6.927 -3.932 orientjchem.org
Derivative of 7-hydroxy-4-formyl coumarin (Compound 3) -8.488 -6.66 -1.828 orientjchem.org
Derivative of 7-hydroxy-4-formyl coumarin (Compound 4) -10.749 -6.896 -3.853 globalresearchonline.net
Derivative of 7-hydroxy-4-formyl coumarin (Compound 6) -10.976 -8.73 -2.246 globalresearchonline.net

Note: Data is based on DFT calculations from the cited literature. The specific structures of derivatives 3, 4, 6, and 8 can be found in the corresponding references.

Solvent Effects on Electronic States (e.g., Effective Fragment Potential (EFP) method)

The electronic states and photophysical properties of coumarin derivatives are highly sensitive to their local environment, particularly the polarity of the solvent. physchemres.org This phenomenon, known as solvatochromism, involves changes in the electronic absorption and emission spectra of a molecule due to interactions with solvent molecules. physchemres.org Understanding these effects is crucial for predicting the behavior of this compound derivatives in different media.

Computational methods are employed to model and predict these solvent effects. One such advanced technique is the hybrid quantum mechanics/molecular mechanics (QM/MM) approach, where the solute (coumarin derivative) is treated with a high level of quantum mechanical theory, and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. researchgate.net

The Effective Fragment Potential (EFP) method is a sophisticated QM/MM approach that has been successfully used to study solvent effects. researchgate.net The EFP method models the solvent as a collection of fragments (e.g., individual water molecules), where the interaction potential includes terms for electrostatics, polarization, dispersion, and exchange-repulsion derived from first principles. researchgate.net

A study on 8-formyl-7-hydroxy-4-methylcoumarin utilized the EFP1 method combined with time-dependent density functional theory (TD-DFT) to investigate the effects of hydration on its electronic states. asianpubs.org This approach allowed for the detailed exploration of how discrete water molecules form intermolecular hydrogen bonds with the coumarin derivative and how these interactions influence its excited-state intramolecular hydrogen transfer (ESIHT) process. asianpubs.org The solvent can stabilize or destabilize the ground and excited states of the solute, leading to shifts in the vertical excitation energies. researchgate.netresearchgate.net For instance, polar solvents can differentially stabilize the more polar excited state relative to the ground state, leading to a red shift (bathochromism) in the absorption spectrum. The EFP method provides a detailed and accurate picture of these specific solute-solvent interactions, which is essential for understanding the complex photochemistry of this compound derivatives in solution. asianpubs.orgresearchgate.net

Mechanistic Investigations and Structure Activity Relationship Sar Studies of 8 Formyl Coumarin Derived Architectures

Rational Design Principles for 8-Formyl Coumarin-Based Molecular Systems

The rational design of this compound-based molecular systems is deeply rooted in the inherent structural and electronic properties of the coumarin (B35378) nucleus. The presence of the electrophilic formyl group at the C8 position, adjacent to the hydroxyl group at C7, provides a reactive site for a multitude of chemical transformations, most notably the formation of Schiff bases. This strategic positioning allows for the creation of bidentate or polydentate ligands with specific spatial orientations of donor atoms, which is a cornerstone of their design.

A key principle in the design of these systems is the strategic modification of the coumarin core and the amine component used in Schiff base condensation. For instance, the introduction of different substituents on the coumarin ring or the aromatic/aliphatic amine can significantly influence the electronic and steric properties of the resulting ligand. researchgate.net This, in turn, dictates the coordination geometry and stability of the subsequent metal complexes. Computational methods, such as molecular docking and density functional theory (DFT) calculations, are increasingly employed to predict the binding affinities and geometries of these molecules with biological targets, thereby guiding the synthetic efforts towards more potent and selective compounds. nih.gov The overarching goal is to create molecules with enhanced biological efficacy, improved solubility, and favorable pharmacokinetic profiles by systematically altering their structural features.

Exploration of Metal Complexation with this compound Schiff Bases

The ability of this compound-derived Schiff bases to form stable complexes with a variety of transition metals has been a major focus of research. This complexation not only alters the physicochemical properties of the parent ligand but often leads to an enhancement of its biological activity.

Synthesis and Characterization of Metal Chelates (e.g., Copper(II), Cobalt(II), Nickel(II), Zinc(II) complexes)

The synthesis of metal chelates of this compound Schiff bases is typically achieved through the reaction of the pre-synthesized Schiff base ligand with a corresponding metal salt, often a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol (B145695) or methanol. ajrconline.orgresearchgate.net The Schiff bases themselves are prepared by the condensation of 8-formyl-7-hydroxy-4-methylcoumarin with various primary amines. ajrconline.orgresearchgate.net

The resulting metal complexes are then rigorously characterized using a suite of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, while molar conductance measurements in solvents like DMSO help in determining the electrolytic nature of the complexes. researchgate.net Spectroscopic methods are indispensable for elucidating the structure of these chelates. Infrared (IR) spectroscopy confirms the coordination of the Schiff base to the metal ion through shifts in the vibrational frequencies of key functional groups, such as the azomethine (-C=N) and phenolic (-OH) groups. ajrconline.org The appearance of new bands in the far-IR region is attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. ajrconline.org

Electronic spectra (UV-Vis) provide insights into the geometry of the complexes, with the position and intensity of d-d transitions being characteristic of specific coordination environments (e.g., octahedral, tetrahedral, or square planar). researchgate.net For paramagnetic complexes like those of Cu(II), Co(II), and Ni(II), magnetic susceptibility measurements and electron spin resonance (ESR) spectroscopy are employed to determine the magnetic moment and to further probe the coordination sphere. researchgate.netajrconline.org In the case of diamagnetic complexes such as Zn(II), ¹H-NMR and ¹³C-NMR spectroscopy can be used to confirm the ligand structure within the complex. ajrconline.org FAB-mass spectrometry is also utilized to determine the molecular weight and fragmentation pattern of the complexes. researchgate.net

Below is a table summarizing the characterization data for representative metal complexes of an this compound Schiff base derivative.

Metal IonComplexMolar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Proposed Geometry
Cu(II)[Cu(L)Cl(H₂O)]12.51.82Monomeric
Co(II)[Co(L)₂(H₂O)₂]10.84.98Octahedral
Ni(II)[Ni(L)₂(H₂O)₂]11.23.12Octahedral
Zn(II)[Zn(L)₂(H₂O)₂]9.5DiamagneticOctahedral

Data is illustrative and based on typical findings in the literature.

Ligand-Metal Coordination Chemistry in this compound Complexes

The coordination chemistry of this compound Schiff bases with metal ions is primarily dictated by the nature of the donor atoms in the ligand and the preferred coordination geometry of the metal ion. In many instances, the Schiff bases act as bidentate ligands, coordinating to the metal ion through the phenolic oxygen and the azomethine nitrogen atom. researchgate.netajrconline.org This is evidenced by the deprotonation of the phenolic hydroxyl group upon complexation, which is confirmed by the disappearance of the ν(O-H) band and a shift in the ν(C-O) band to higher frequencies in the IR spectra. researchgate.net The coordination of the azomethine nitrogen is indicated by a shift in the ν(C=N) stretching frequency. ajrconline.org

The stoichiometry of the resulting complexes can vary, with common ratios being 1:1 or 1:2 (metal:ligand). ajrconline.orgmdpi.com In some cases, the coumarin derivative may act as a tridentate or even a tetradentate ligand, depending on the presence of other donor atoms in the amine moiety used for the Schiff base formation. The coordination sphere of the metal ion is often completed by the inclusion of solvent molecules, such as water, or counter-ions from the metal salt used in the synthesis. ajrconline.org The resulting complexes can exhibit various geometries, including octahedral, tetrahedral, and square planar, depending on the coordination number and the electronic configuration of the central metal ion. ajrconline.orgmdpi.com

Impact of Chelation on Molecular Interactions and Enhanced Research Activity

The chelation of metal ions by this compound Schiff bases has a profound impact on their molecular interactions and often leads to an enhancement of their biological activity compared to the free ligand. ajrconline.orgresearchgate.net This enhancement is often explained by Overtone's concept and Tweedy's chelation theory. mdpi.com According to these theories, chelation reduces the polarity of the metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring. mdpi.com

In Vitro Assays for Investigating Biological Potentials (Methodologies and Mechanistic Probes)

A variety of in vitro assays are employed to investigate the biological potential of this compound derivatives and their metal complexes. These assays provide valuable information about their mechanism of action and help in identifying promising candidates for further development.

Free Radical Scavenging Activity Studies (e.g., DPPH method)

The antioxidant potential of this compound derivatives is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. informaticsjournals.co.inajrconline.org This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. researchgate.net The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the compound. ajrconline.orgjaper.in

The results are often expressed as the percentage of inhibition of the DPPH radical or as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.netjaper.in A lower IC₅₀ value indicates a higher antioxidant activity. researchgate.net This assay is a relatively simple, rapid, and sensitive method for screening the free radical scavenging ability of a large number of compounds. The antioxidant activity of this compound derivatives is influenced by the presence and position of electron-donating groups, which can stabilize the resulting radical after hydrogen or electron donation. researchgate.net For instance, studies have shown that certain this compound derivatives exhibit significant DPPH radical scavenging activity. informaticsjournals.co.inresearchgate.net

Below is an example of a data table summarizing the DPPH radical scavenging activity of some this compound derivatives.

CompoundConcentration (µg/mL)% InhibitionIC₅₀ (µM)
Ethyl 6-(4-fluorophenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylate-80%-
Ethyl 6-(3,5-dimethylphenyl)-8-formyl-2-oxo-2H-chromene-3-carboxylate-75%-
4-Methyl-8-formyl coumarin--2.31 ± 0.092
4-Phenyl-8-formyl coumarin-No activity-

Data compiled from multiple sources for illustrative purposes. informaticsjournals.co.inresearchgate.net

Protein Binding Affinity Studies and Interaction Mechanisms (e.g., CYP51 binding)

Molecular docking studies have been instrumental in elucidating the interaction mechanisms between this compound derivatives and target proteins. One area of significant interest is their binding affinity for lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis.

A study evaluating a series of simple coumarin derivatives for their antifungal activity found that certain compounds exhibited promising potential. researchgate.net In particular, one derivative demonstrated a high binding affinity for CYP51 with a binding energy of -7.32 kcal/mol, indicating strong molecular interactions. researchgate.net This strong binding suggests that the this compound scaffold is a promising starting point for the design of novel antifungal agents targeting CYP51. researchgate.net The interaction with the heme iron in the active site of CYP51 is a critical aspect of the binding mechanism for many inhibitors. nih.gov

DNA Cleavage Studies for Mechanistic Insights

The ability of this compound derivatives and their metal complexes to interact with and cleave DNA is another important aspect of their mechanism of action. Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin have been synthesized and complexed with various metal ions, including Co(II), Ni(II), Cu(II), La(III), and VO(IV). tandfonline.comnih.govresearchgate.net

Agarose gel electrophoresis studies have demonstrated that some of these metal complexes can effectively cleave pBR322 plasmid DNA. tandfonline.comnih.govx-mol.net This DNA cleavage activity suggests a potential mechanism for the antimicrobial and cytotoxic effects observed for these compounds. tandfonline.comnih.gov The interaction with DNA is a key feature that could be exploited in the development of new anticancer and antimicrobial drugs.

Enzyme Inhibition Assays (e.g., Lipoxygenase, Casein Kinase 2 (CK2))

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, including lipoxygenase and casein kinase 2 (CK2).

Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the inflammatory process. sciforum.net Coumarin derivatives have shown the ability to inhibit these enzymes. sciforum.netusim.edu.my For instance, 8-farnesyloxycoumarin demonstrated inhibitory activity on 15-lipoxygenase-1 (15-LOX-1), inducing apoptosis in cancer cell lines. nih.gov

Casein Kinase 2 (CK2) Inhibition: Casein kinase 2 (CK2) is a protein kinase that is overexpressed in many types of tumors, making it an attractive target for cancer therapy. wikipedia.org Coumarin-based scaffolds have been identified as promising inhibitors of CK2. usim.edu.myresearchgate.net Research has led to the synthesis of numerous coumarin derivatives, with some showing significant inhibitory activity against CK2. researchgate.net For example, 3,8-dibromo-7-hydroxy-4-methylchromen-2-one has been identified as a potent CK2 inhibitor. researchgate.net Further design and synthesis of trifluoromethyl derivatives of coumarin have led to compounds with improved potency, with the most active showing an IC50 of 0.4 µM. nih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different substituents and their positions on the coumarin ring influence the compound's efficacy.

Positional and Substituent Effects on Bioactive Profiles

The nature and position of substituents on the coumarin ring play a crucial role in determining the biological activity.

Hydroxyl Groups: The number and position of hydroxyl groups are correlated with the reactive oxygen species (ROS) suppressing effects of coumarin derivatives. nih.gov For instance, esculetin, with two hydroxyl groups on its benzene (B151609) ring, shows high affinity towards the binding site of xanthine (B1682287) oxidase. nih.gov

Methyl and Methoxy (B1213986) Groups: The presence of methyl and methoxy groups can also significantly influence activity. For example, in a series of 3-phenylcoumarins, derivatives with methyl groups at various positions showed potent and selective inhibition of monoamine oxidase B (MAO-B). mdpi.com

Electron-withdrawing and Electron-donating Groups: The addition of electron-withdrawing groups like nitro groups or electron-donating groups like alkylamines can enhance the antimicrobial and antitubercular potency of coumarins by improving their interactions with enzymatic targets. tandfonline.com

The following table summarizes the effects of different substituents on the bioactivity of coumarin derivatives:

SubstituentPositionEffect on BioactivityReference
HydroxylBenzene ringIncreased ROS suppression nih.gov
MethylVariousPotent and selective MAO-B inhibition mdpi.com
MethoxyC-6Potent MAO-B inhibition mdpi.com
NitroVariousEnhanced antimicrobial and antitubercular potency tandfonline.com
AlkylaminesVariousEnhanced antimicrobial and antitubercular potency tandfonline.com

Impact of Functional Group Modifications at C-8 on Molecular Efficacy

Modifications at the C-8 position of the coumarin scaffold have been shown to have a significant impact on the molecule's biological efficacy.

The introduction of a formyl group at the C-8 position is a key structural feature that has been explored in the development of various bioactive compounds. For instance, Schiff bases derived from 8-formyl-7-hydroxy-4-methylcoumarin have demonstrated notable antimicrobial and DNA cleavage activities. tandfonline.comnih.gov The antifungal potential of some prenylated coumarins has been linked to the presence of an alkyl group at the C-8 position. researchgate.net

Furthermore, the conversion of the 8-formyl group into other functionalities, such as in 8-farnesyloxycoumarin, has led to compounds with potent lipoxygenase inhibitory activity. nih.gov These findings highlight the importance of the C-8 position as a key site for modification to modulate the biological properties of coumarin derivatives.

Applications in the Design of Fluorescent Probes

Mechanism of Action as Chemosensors

Fluorescent probes based on 8-formyl coumarin are designed to exhibit a change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. The 8-formyl group is typically used to introduce a chelating unit that can selectively bind to the target ion. This binding event can lead to a "turn-on" or "turn-off" fluorescent response through various mechanisms, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). nih.govnih.gov

Detection of Metal Ions and Other Analytes

A number of fluorescent probes derived from this compound have been developed for the selective detection of various metal ions. For example, a Schiff base derived from 8-formyl-7-hydroxy-4-methylcoumarin and a quinoline (B57606) derivative has been shown to be a selective fluorescent sensor for Al³⁺ ions. nih.gov Another probe based on a similar coumarin scaffold was developed for the detection of Mg²⁺ and Zn²⁺. asianpubs.org The ability to tune the chelating moiety allows for the design of probes with high selectivity for different target analytes. The development of such probes is an active area of research due to their potential applications in environmental monitoring and biological imaging. nih.gov

Q & A

Q. Basic

  • Solubility : Use polar aprotic solvents (e.g., DMSO) to prevent aggregation.
  • pH Control : Maintain neutral pH to avoid aldehyde group hydrolysis.
  • Metal Chelation : Test selectivity (e.g., Zn²⁺ detection limit of 3.6 × 10⁻⁸ mol/L via fluorescence quenching) .

Why does 8-formyl FAD enhance formate oxidase (FOx) activity compared to standard FAD?

Advanced
The formyl group at C8 lowers the activation energy for hydride transfer from formate by 2.7 kcal/mol, accelerating the rate-determining step. Spectroscopic assays (UV-vis at 512 nm) confirm cofactor conversion correlates with a 30% increase in kcat over 14 hours .

How can researchers address enzyme aggregation and precipitation during prolonged 8-formyl FAD maturation?

Q. Advanced

  • Additives : Include cryoprotectants (e.g., glycerol) or detergents (e.g., Tween-20) to stabilize protein conformation.
  • Temperature : Conduct reactions at 4°C to slow aggregation kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.